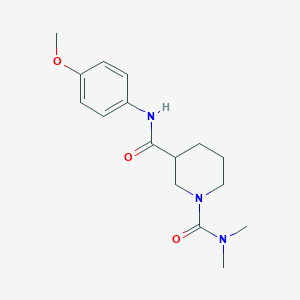![molecular formula C12H16N4OS2 B5457381 2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5457381.png)
2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a thienyl group, which is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . Unfortunately, without specific data, it’s hard to provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The triazole ring is known for its diverse reactivity, and the thienyl group can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar triazole ring and potential for hydrogen bonding might make it more soluble in polar solvents .Future Directions
Properties
IUPAC Name |
2-[[5-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-4-8-7(2)18-5-9(8)11-14-15-12(16(11)3)19-6-10(13)17/h5H,4,6H2,1-3H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAAOYZHYIQSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(N2C)SCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(cyclopropylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5457298.png)

![N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5457312.png)
![2-chloro-4-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5457313.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5457319.png)
![methyl 2-{5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5457323.png)
![2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5457341.png)

![ethyl 1-[3-(4-ethylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5457374.png)
![{3-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5457377.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5457385.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5457392.png)
![2-[2-(4-amino-1-azepanyl)-2-oxoethyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5457395.png)

